molecular formula C12H12BrNOS2 B14689555 3-(4-Bromo-m-tolyl)-5-ethylrhodanine CAS No. 23517-66-0

3-(4-Bromo-m-tolyl)-5-ethylrhodanine

Cat. No.: B14689555
CAS No.: 23517-66-0
M. Wt: 330.3 g/mol
InChI Key: FSVONSYQAPAJBM-UHFFFAOYSA-N
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Description

3-(4-Bromo-m-tolyl)-5-ethylrhodanine is a chemical compound with the molecular formula C10H8BrNOS2. It is a derivative of rhodanine, a five-membered heterocyclic compound containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-m-tolyl)-5-ethylrhodanine typically involves the reaction of 4-bromo-m-tolyl isothiocyanate with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the rhodanine ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-m-tolyl)-5-ethylrhodanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromo-m-tolyl)-5-ethylrhodanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-m-tolyl)-5-ethylrhodanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular pathways, leading to changes in cell signaling and function .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-m-tolyl)-5-ethylrhodanine
  • 3-(4-Fluoro-m-tolyl)-5-ethylrhodanine
  • 3-(4-Methyl-m-tolyl)-5-ethylrhodanine

Uniqueness

3-(4-Bromo-m-tolyl)-5-ethylrhodanine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be readily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties .

Properties

CAS No.

23517-66-0

Molecular Formula

C12H12BrNOS2

Molecular Weight

330.3 g/mol

IUPAC Name

3-(4-bromo-3-methylphenyl)-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H12BrNOS2/c1-3-10-11(15)14(12(16)17-10)8-4-5-9(13)7(2)6-8/h4-6,10H,3H2,1-2H3

InChI Key

FSVONSYQAPAJBM-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)Br)C

Origin of Product

United States

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